Barium Copper Oxide (BaCuO2) Sputtering Targets

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Barium Copper Oxide (BaCuO₂) is a compound that has garnered significant interest in the field of materials science, particularly for its applications in thin film deposition techniques such as sputtering. Sputtering targets made from Barium Copper Oxide are used to create thin films in various high-tech applications, including electronics, optics, and superconducting materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Barium Copper Oxide can be synthesized through solid-state reactions involving barium carbonate (BaCO₃) and copper oxide (CuO). The typical reaction involves mixing stoichiometric amounts of BaCO₃ and CuO, followed by calcination at high temperatures (around 900-1100°C) to form BaCuO₂ . The reaction can be represented as:

BaCO3+CuO→BaCuO2+CO2

Industrial Production Methods: In industrial settings, the production of Barium Copper Oxide sputtering targets involves several steps:

Powder Preparation: High-purity barium carbonate and copper oxide powders are mixed in the desired stoichiometric ratio.

Calcination: The mixture is calcined at high temperatures to form the Barium Copper Oxide compound.

Pressing: The calcined powder is then pressed into the desired shape, typically discs or plates.

Sintering: The pressed targets are sintered at high temperatures to achieve the required density and mechanical strength.

Chemical Reactions Analysis

Types of Reactions: Barium Copper Oxide undergoes various chemical reactions, including:

Oxidation: BaCuO₂ can be oxidized to form higher oxides.

Reduction: It can be reduced to form lower oxides or elemental copper and barium.

Substitution: Barium or copper atoms can be substituted with other elements to form doped compounds.

Common Reagents and Conditions:

Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.

Reduction: Can be achieved using hydrogen gas or carbon monoxide at high temperatures.

Major Products:

Oxidation: Higher oxides such as BaCuO₃.

Reduction: Lower oxides or elemental forms of barium and copper.

Substitution: Doped Barium Copper Oxide compounds with modified properties.

Scientific Research Applications

Barium Copper Oxide sputtering targets are used in various scientific research applications:

Chemistry: Used in the synthesis of complex oxides and as a precursor for other barium-copper compounds.

Medicine: Research into its use in medical imaging and as a component in bio-compatible materials.

Industry: Widely used in the production of thin films for electronic devices, optical coatings, and superconducting materials.

Mechanism of Action

The mechanism by which Barium Copper Oxide exerts its effects is primarily through its electronic and structural properties. The compound can interact with various molecular targets and pathways, depending on its application. For instance, in superconducting materials, Barium Copper Oxide contributes to the formation of high-temperature superconducting phases, which are crucial for the material’s superconducting properties.

Comparison with Similar Compounds

Barium Oxide (BaO): Used in similar applications but lacks the copper component, which limits its electronic properties.

Copper Oxide (CuO): While useful in its own right, it does not have the same structural and electronic properties as Barium Copper Oxide.

Barium Titanate (BaTiO₃): Another barium-based compound used in electronic applications, but with different properties due to the presence of titanium.

Uniqueness: Barium Copper Oxide is unique due to its combination of barium and copper, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as superconductivity and thin film deposition.

Properties

Molecular Formula |

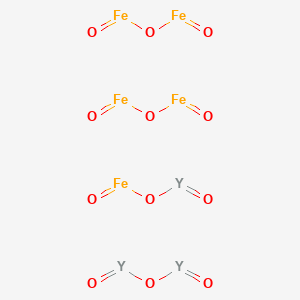

Fe5O12Y3 |

|---|---|

Molecular Weight |

737.94 g/mol |

IUPAC Name |

oxo(oxoferriooxy)iron;oxo(oxoferriooxy)yttrium;oxo(oxoyttriooxy)yttrium |

InChI |

InChI=1S/5Fe.12O.3Y |

InChI Key |

UVXIKKWNYGPENJ-UHFFFAOYSA-N |

Canonical SMILES |

O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Y]=O.O=[Y]O[Y]=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

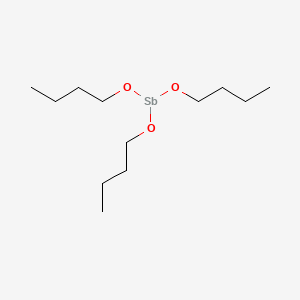

![(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos](/img/structure/B12060600.png)

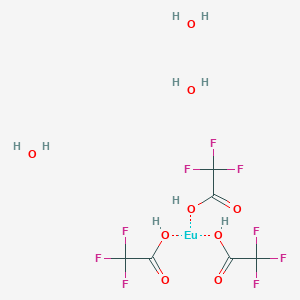

![[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile](/img/structure/B12060643.png)

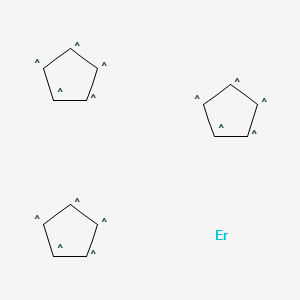

![2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride](/img/structure/B12060651.png)